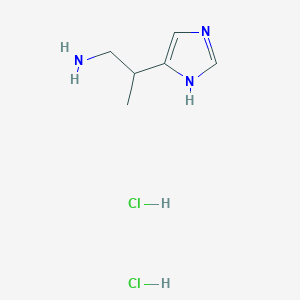

beta-Methylhistamine dihydrochloride

Description

Contextualization within the Histamine (B1213489) Research Landscape

Histamine's diverse biological activities are mediated through its interaction with four distinct G protein-coupled receptors. The development of receptor-selective agonists and antagonists has been a cornerstone of histamine research, enabling the characterization of each receptor's function. Methylated histamine derivatives have been instrumental in this endeavor. For instance, the discovery that specific methylhistamine isomers could selectively activate certain histamine receptors paved the way for a deeper understanding of the histaminergic system's pharmacology. These compounds have allowed scientists to move beyond the broad effects of histamine and explore the specific contributions of each receptor subtype to cellular and systemic responses.

Academic Significance of Methylated Histamine Derivatives

The academic significance of methylated histamine derivatives lies in their ability to serve as precise pharmacological probes. By offering receptor selectivity, these compounds have enabled researchers to:

Elucidate the physiological roles of individual histamine receptor subtypes in various tissues and organ systems.

Investigate the downstream signaling pathways activated by each receptor.

Develop and validate new therapeutic agents that target specific histamine receptors for the treatment of diseases such as allergies, peptic ulcers, and neurological disorders.

Study the metabolic pathways of histamine, as some methylated derivatives are natural metabolites.

The use of these derivatives has been pivotal in countless academic studies, contributing to a more refined and detailed map of the histaminergic system's influence on health and disease.

Overview of Major Methylhistamine Dihydrochloride (B599025) Isomers in Academic Research

Several methylhistamine dihydrochloride isomers have become standard tools in academic research, each with a distinct and important role.

(R)-α-Methylhistamine dihydrochloride is a potent and selective agonist for the histamine H3 receptor. nih.gov The H3 receptor primarily functions as a presynaptic autoreceptor in the central and peripheral nervous systems, inhibiting the synthesis and release of histamine and other neurotransmitters. vulcanchem.com Research utilizing (R)-α-methylhistamine has been crucial in understanding the role of H3 receptors in modulating neurotransmission. nih.gov For example, studies have shown that its administration can decrease the levels of the histamine metabolite tele-methylhistamine in the brain, confirming its potent inhibitory effect on histamine turnover. nih.gov Furthermore, it has been demonstrated to induce endothelium-dependent vasodilation through H3 receptor activation. nih.gov

1-Methylhistamine (B192778), also known as tele-methylhistamine, is a major metabolite of histamine, formed through the action of the enzyme histamine N-methyltransferase. echelon-inc.comsigmaaldrich.comcaymanchem.com As such, 1-methylhistamine dihydrochloride serves as a crucial analytical standard in research. sigmaaldrich.com Its quantification in biological fluids like cerebrospinal fluid is used as a biomarker for the activity of the histaminergic system. sigmaaldrich.comcaymanchem.com This has been particularly valuable in neurological research, including studies related to Alzheimer's disease and hypersomnia. echelon-inc.comsigmaaldrich.com

4-Methylhistamine (B1206604) dihydrochloride is recognized as a selective and high-affinity agonist for the histamine H4 receptor. nih.govrndsystems.comtocris.com The H4 receptor is primarily expressed on cells of the immune system, including mast cells and eosinophils, and is involved in inflammatory and allergic responses. researchgate.netfrontiersin.org 4-Methylhistamine has been instrumental in characterizing the function of the H4 receptor, with studies showing its ability to induce chemotaxis of immune cells. nih.govfrontiersin.org Its use as a research tool has highlighted the H4 receptor's role in the pathogenesis of inflammatory conditions. researchgate.net

3-Methylhistamine (B1215226) dihydrochloride is a degradation product of histamine. medchemexpress.comglpbio.com Its presence in plasma and urine can be used as an indicator of histamine release. targetmol.com In research settings, it is associated with the immune response and has been observed to be upregulated in certain conditions. medchemexpress.com The measurement of 3-methylhistamine can be a useful parameter in studies investigating anaphylactoid reactions and other conditions involving histamine release. targetmol.com

Interactive Data Table: Key Methylhistamine Dihydrochloride Isomers in Research

| Compound | Primary Role in Research | Key Research Findings |

| α-Methylhistamine Dihydrochloride | Selective Histamine H3 Receptor Agonist nih.gov | Decreases histamine turnover in the brain; Induces endothelium-dependent vasodilation. nih.govnih.gov |

| 1-Methylhistamine Dihydrochloride | Histamine Metabolite and Analytical Standard echelon-inc.comsigmaaldrich.com | Used as a biomarker for histaminergic system activity in neurological research. sigmaaldrich.comcaymanchem.com |

| 4-Methylhistamine Dihydrochloride | Selective Histamine H4 Receptor Agonist nih.govrndsystems.com | Induces chemotaxis of immune cells; Highlights the role of H4 receptors in inflammation. nih.govfrontiersin.org |

| 3-Methylhistamine Dihydrochloride | Histamine Degradation Product medchemexpress.comglpbio.com | Used as a parameter for histamine release in studies of immune and anaphylactoid reactions. medchemexpress.comtargetmol.com |

Properties

IUPAC Name |

2-(1H-imidazol-5-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-5(2-7)6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTFQBBWJOPBCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CN=CN1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Receptor Pharmacology of Methylhistamine Dihydrochloride Compounds

Histamine (B1213489) H1 Receptor Interactions

Methylation of the histamine side chain generally reduces affinity for the Histamine H1 receptor. For instance, R-(-)-α-Methylhistamine, a well-studied analogue, demonstrates a significantly lower affinity for H1 receptors compared to histamine. Research indicates it possesses only a weak affinity for the H1 receptor, with a reported pKi value of 4.8. medchemexpress.com Studies on other chiral histamine analogues have shown no significant difference in H1 receptor activity between enantiomers, suggesting the stereochemistry at the alpha position is not a primary determinant for H1 binding. nih.gov In contrast, methylation on the terminal amino group, as in Nα-Methylhistamine, results in a compound that retains considerable H1 receptor activity, with a potency approximately 81% that of histamine itself. rndsystems.comtocris.com This highlights the structural sensitivity of the H1 receptor, where side-chain methylation is poorly tolerated compared to N-methylation.

Histamine H2 Receptor Interactions

Similar to the H1 receptor, the Histamine H2 receptor shows a marked decrease in affinity for side-chain methylated histamine derivatives. R-(-)-α-Methylhistamine has a very weak affinity for the H2 receptor, with a pKi value of less than 3.5. medchemexpress.com This low affinity underscores its selectivity for the H3 receptor. Interestingly, some research into chiral histamine analogues has suggested that while the (+)-isomers are preferred at H3 receptors, the (-)-isomers can be more potent at H2 receptors, indicating a degree of stereoselectivity. nih.gov In sharp contrast, Nα-Methylhistamine is a potent H2 receptor agonist, exhibiting a potency that is 185% that of histamine. rndsystems.comtocris.com This demonstrates that the H2 receptor can accommodate N-methylation but has stringent structural requirements for the ethylamine (B1201723) side chain.

Histamine H3 Receptor Agonism and Selectivity

The Histamine H3 receptor is the primary target for side-chain methylated histamines, particularly R-(-)-α-Methylhistamine, which is recognized as a potent and highly selective H3 receptor agonist.

R-(-)-α-Methylhistamine is a classic tool in pharmacology due to its high affinity and selectivity for the H3 receptor. medchemexpress.com It has been shown to be more than 10 times as potent as histamine at this receptor. medchemexpress.com Binding studies have established a dissociation constant (Kd) of 50.3 nM for R-(-)-α-Methylhistamine at the H3 receptor. medchemexpress.com Its selectivity is noteworthy, with a preference for the H3 receptor that is over 1000 times greater than for H1 or H2 receptors. medchemexpress.com This specificity has made it an invaluable ligand for isolating and studying H3 receptor-mediated functions.

| Parameter | Value | Receptor | Reference |

|---|---|---|---|

| Dissociation Constant (Kd) | 50.3 nM | H3 | medchemexpress.com |

| Binding Affinity (pKi) | 4.8 | H1 | medchemexpress.com |

| Binding Affinity (pKi) | <3.5 | H2 | medchemexpress.com |

| Selectivity vs. H1/H2 | >1000-fold | H3 | medchemexpress.com |

| Selectivity vs. H4 | >200-fold | H3 | medchemexpress.com |

The H3 receptor exhibits a pronounced degree of stereoselectivity, indicating that its binding pocket has specific spatial requirements. nih.gov Studies on chiral analogues of histamine have shown that the (+)-isomers, which correspond to an S-configuration, are highly preferred at H3 receptors. nih.govcapes.gov.br This stereoselectivity can be dramatic, with potency ratios between enantiomers reaching as high as 183 for some analogues. nih.gov This is in contrast to H1 and H2 receptors, where structural requirements are different and such pronounced stereoselectivity is not observed. nih.gov

Histamine H3 receptors are primarily located presynaptically in the central and peripheral nervous systems. wikipedia.org They function as inhibitory autoreceptors on histamine-releasing neurons and as heteroreceptors on neurons that release other neurotransmitters (e.g., acetylcholine, dopamine (B1211576), serotonin). wikipedia.orgnih.gov Activation of these G-protein coupled receptors inhibits the synthesis and release of neurotransmitters. wikipedia.org

As a potent H3 agonist, R-(-)-α-Methylhistamine effectively activates these presynaptic receptors. nih.gov This activation leads to a feedback inhibition of histamine turnover and release. caymanchem.com For example, administration of R-(-)-α-Methylhistamine can prevent the physiological effects of H3 receptor antagonists. nih.gov Its ability to inhibit the release of various neurotransmitters underlies its wide-ranging effects in the central nervous system. nih.gov

Histamine H4 Receptor Agonism and Selectivity

The Histamine H4 receptor shares significant structural homology with the H3 receptor, which leads to a number of ligands having affinity for both receptor subtypes. nih.gov While R-(-)-α-Methylhistamine is highly selective for the H3 receptor, it is not entirely devoid of H4 activity. It displays over 200-fold selectivity for H3 over H4 receptors. medchemexpress.com However, some studies indicate that it can act as an agonist at both H3 and H4 receptors. nih.gov Similarly, Nα-Methylhistamine displays agonist properties at H4 receptors, binding with a moderate affinity (Ki = 23 nM). rndsystems.comtocris.com The identification of 4-methylhistamine (B1206604) as the first potent and selective H4 receptor agonist was a critical step in differentiating the pharmacology of these two closely related receptors. nih.gov The cross-reactivity of many H3 ligands, including some methylhistamine compounds, necessitates careful interpretation of pharmacological studies. nih.gov

Binding Affinity and Potency Studies (e.g., for 4-Methylhistamine dihydrochloride)

4-Methylhistamine dihydrochloride (B599025) has been identified as a potent and high-affinity agonist, particularly at the histamine H4 receptor. rndsystems.combio-techne.comtocris.com Binding affinity, a measure of how tightly a ligand binds to a receptor, is often expressed as the inhibition constant (Ki). Potency, the concentration of a drug required to produce a certain effect, is commonly indicated by the half-maximal effective concentration (EC50) or its logarithmic form (pEC50).

Studies have shown that 4-methylhistamine binds to the human histamine H4 receptor (hH4R) with a high affinity, with a reported Ki value of 7 nM. rndsystems.combio-techne.comtocris.com Another study identified 4-methylhistamine as a high-affinity H4R ligand with a Ki of 50 nM. nih.gov Furthermore, it has demonstrated a high affinity for rat and mouse H4 receptors, with Ki values of 73 nM and 55 nM, respectively. apexbt.com

In terms of potency, 4-methylhistamine has been shown to potently activate the hH4R with a pEC50 value of 7.4. nih.govapexbt.com As a full agonist at the rat and mouse H4 receptors, it exhibits pEC50 values of 5.6 and 5.8, respectively. apexbt.com In the guinea-pig isolated ileum, the -log EC50 values for 4-methylhistamine at H1 and H2 receptors were determined to be 4.57 and 5.23, respectively. nih.gov

| Receptor Subtype | Species | Ki Value (nM) | Reference |

|---|---|---|---|

| H4 | Human | 7 | rndsystems.combio-techne.comtocris.com |

| H4 | Human | 50 | nih.gov |

| H4 | Rat | 73 | apexbt.com |

| H4 | Mouse | 55 | apexbt.com |

| Receptor Subtype | Species/Tissue | pEC50 / -log EC50 Value | Reference |

|---|---|---|---|

| H4 | Human | 7.4 | nih.govapexbt.com |

| H4 | Rat | 5.6 | apexbt.com |

| H4 | Mouse | 5.8 | apexbt.com |

| H1 | Guinea-pig (ileum) | 4.57 | nih.gov |

| H2 | Guinea-pig (ileum) | 5.23 | nih.gov |

Comparative Selectivity Profiles across Histamine Receptor Subtypes

4-Methylhistamine dihydrochloride displays a notable selectivity profile, showing a strong preference for the histamine H4 receptor over other subtypes. rndsystems.combio-techne.comtocris.com Research indicates that it is over 100-fold more selective for the human H4 receptor compared to the H1, H2, and H3 receptors. rndsystems.combio-techne.comtocris.comnih.gov Specifically, the interaction between 4-methylhistamine and the human H4 receptor is more than 100-fold greater than its interaction with the H3 and H2 receptors, and over 100,000-fold greater than with the H1 receptor. apexbt.com

While it is a potent H4 receptor agonist, its activity at other histamine receptors is significantly lower. tocris.com In the guinea-pig ileum, 4-methylhistamine was found to be only about 5 times more potent at H2 receptors than at H1 receptors, suggesting that caution should be exercised when using it to differentiate between these two receptor subtypes in certain tissues. nih.gov The dissociation constants (KD) at H1 and H2 receptors in this tissue were found to be 3.55 (-log KD) and 4.27 (-log KD), respectively. nih.gov

| Receptor Subtype | Selectivity vs. H4 Receptor | Reference |

|---|---|---|

| H1 | >100,000-fold | apexbt.com |

| H2 | >100-fold | apexbt.com |

| H3 | >100-fold | apexbt.com |

Characterization of Ligand-Receptor Interactions

The interaction between methylhistamine compounds and histamine receptors is influenced by specific molecular interactions, such as hydrogen bonding. mdpi.com For instance, the binding of 4-methylhistamine to the histamine H2 receptor is significantly affected by the strength of hydrogen bonds. mdpi.com Computational studies have highlighted the importance of the Tyr250 residue in the binding of 4-methylhistamine, as the methyl group's position allows for an optimized interaction with this amino acid. mdpi.com

Histamine itself binds to the H1 receptor through the formation of hydrogen bonds with polar amino acid residues including D107, T112, and N198, and through hydrophobic interactions with non-polar amino acids like W158 and W428. globethesis.com While the specific residues for beta-methylhistamine are not detailed, the general principles of hydrogen bonding and hydrophobic interactions are fundamental to ligand binding at histamine receptors. The agonistic effects of 4-methylhistamine at the human H4 receptor can be competitively antagonized by selective H4 receptor antagonists like JNJ 7777120. nih.govapexbt.com

Intracellular Signaling and Molecular Mechanisms Mediated by Methylhistamine Dihydrochloride Compounds

G Protein-Coupled Receptor (GPCR) Signaling Pathways

Methylhistamine compounds, such as (R)-alpha-Methylhistamine, exert their effects by binding to and activating specific histamine (B1213489) receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. GPCRs are integral membrane proteins characterized by seven transmembrane domains. Upon agonist binding, the receptor undergoes a conformational change, enabling it to interact with and activate intracellular heterotrimeric G proteins (composed of α, β, and γ subunits). This activation initiates a cascade of downstream signaling events. The histamine receptor family consists of four subtypes (H1, H2, H3, and H4), each coupling to different classes of G proteins to produce distinct cellular responses.

The histamine H3 receptor (H3R), the primary target for (R)-alpha-Methylhistamine, is canonically coupled to the Gi/o family of G proteins.

Activation of the H3 receptor by an agonist leads to the coupling and activation of inhibitory G proteins, specifically Gi/o proteins. This process involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit. The activated, GTP-bound Gαi/o subunit then dissociates from the Gβγ dimer. Both the Gαi/o-GTP subunit and the Gβγ dimer can then interact with and modulate the activity of various downstream effector proteins, initiating multiple signaling cascades within the cell. This fundamental mechanism is responsible for the subsequent modulation of enzymes and signaling molecules discussed below.

Modulation of Adenylyl Cyclase Activity and Cyclic AMP (cAMP) Pathways

A primary and defining consequence of H3 receptor-mediated Gi/o protein activation is the inhibition of adenylyl cyclase activity. The activated Gαi subunit directly binds to and inhibits this enzyme, which is responsible for converting adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).

This inhibition leads to a reduction in the intracellular concentration of the second messenger cAMP. Decreased cAMP levels result in reduced activity of cAMP-dependent protein kinase A (PKA). PKA is a critical kinase that phosphorylates numerous downstream targets; therefore, its inhibition by H3R activation has wide-ranging effects on cellular processes, including gene transcription and metabolism. The inhibitory effect of H3R activation on cAMP production is a hallmark of its Gi/o-coupled nature.

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

Beyond the canonical inhibition of adenylyl cyclase, H3 receptor activation also modulates the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK cascade is a crucial pathway that regulates a wide array of cellular functions, including cell growth, differentiation, and stress responses.

Studies have shown that in cells expressing both dopamine (B1211576) D1 and histamine H3 receptors, the H3R agonist (R)-alpha-Methylhistamine can induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK pathway. This indicates that the H3 receptor, particularly in the context of receptor heteromerization, can couple to and activate the MAPK signaling cascade. The Gβγ subunits released following Gi/o activation are often implicated in activating MAPK pathways.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Axis Involvement

Research has identified a significant role for the Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling axis in H3 receptor-mediated actions. The PI3K/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation.

Upon stimulation with an H3R agonist, the receptor modulates the activity of the PI3K/Akt pathway. This activation is mediated by Gi/o proteins and can be blocked by inhibitors of PI3K, such as wortmannin. The activation process involves H3R stimulation leading to the phosphorylation of Akt (also known as Protein Kinase B) at key residues (Ser473 and Thr308), which is a marker of its activation. Activated Akt can then phosphorylate a multitude of downstream substrates, thereby influencing various cellular functions.

Table 1: Research Findings on H3R-Mediated PI3K/Akt Signaling

| Agonist | Cell Type | Key Finding | Inhibitors | Citation |

| Immepip | SK-N-MC cells | Induces phosphorylation of Akt at Ser473 and Thr308. | Wortmannin, LY294002, Pertussis Toxin (PTX) | |

| (R)-alpha-Methylhistamine (RAMH) | NSCLC cells | H3R activation is linked to phosphorylation of the PI3K/Akt/mTOR pathway. | Ciproxifan (antagonist) |

Glycogen Synthase Kinase 3 Beta (GSK3β) Regulation

A critical downstream target of the PI3K/Akt pathway is Glycogen Synthase Kinase 3 Beta (GSK3β), a serine/threonine kinase involved in numerous cellular processes. The activity of GSK3β is itself regulated by phosphorylation.

Activation of the H3 receptor has been shown to directly modulate the Akt/GSK3β signaling axis. Specifically, H3R stimulation leads to the Akt-mediated phosphorylation of GSK3β at the Ser9 residue. This phosphorylation event is inhibitory, leading to a decrease in GSK3β kinase activity. The regulation of GSK3β by H3R signaling highlights a mechanism by which methylhistamine compounds can influence neuronal function and other processes where GSK3β plays a crucial regulatory role.

Phospholipase A2 Activation

The H3 receptor has also been shown to modulate the activity of Phospholipase A2 (PLA2). PLA2 enzymes are responsible for hydrolyzing phospholipids to release arachidonic acid and lysophospholipids. Arachidonic acid can then be metabolized into various bioactive lipids, including prostaglandins and leukotrienes, which are potent inflammatory mediators. While the precise mechanisms of H3R-mediated PLA2 modulation are less defined than other pathways, this interaction represents another avenue through which methylhistamine compounds can influence cellular physiology, potentially impacting inflammatory responses and neurotransmitter release.

Intracellular Calcium Ion Dynamics

The activation of certain histamine receptor subtypes by agonists initiates a signaling cascade that results in the mobilization of intracellular calcium ions (Ca²⁺), a critical second messenger in numerous cellular processes. This process is prominently associated with the histamine H1 receptor (H1R), which couples to Gq/11 proteins. researchgate.netmdpi.com Upon agonist binding, the activated Gαq/11 subunit stimulates the enzyme phospholipase C (PLC). mdpi.com PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). youtube.com

IP₃ diffuses through the cytoplasm and binds to its specific receptors (IP₃Rs) on the membrane of the endoplasmic reticulum (ER), which serves as the primary intracellular calcium store. youtube.comnih.gov This binding event opens the IP₃R channels, leading to a rapid release of stored Ca²⁺ from the ER into the cytosol, causing a transient spike in the cytosolic free calcium concentration ([Ca²⁺]cyt). nih.gov

The depletion of Ca²⁺ from the ER triggers a mechanism known as store-operated calcium entry (SOCE). nih.gov This process is mediated by the stromal interaction molecule 1 (STIM1), a Ca²⁺ sensor located in the ER membrane. nih.gov As ER calcium levels fall, STIM1 undergoes a conformational change and translocates to areas of the ER membrane that are in close proximity to the plasma membrane. nih.gov Here, STIM1 interacts with and activates Orai1, a highly selective calcium channel in the plasma membrane. nih.gov The activation of Orai1 channels facilitates a sustained influx of extracellular Ca²⁺ into the cell, which is necessary to replenish ER stores and prolong the calcium signal required for downstream cellular functions. nih.gov The spatial and temporal characteristics of the calcium signal, which can manifest as calcium "puffs," "waves," and "oscillations," are thought to encode specific instructions for various cellular responses. nih.gov

| Component | Role in Calcium Signaling | Associated Receptor Subtype |

|---|---|---|

| Gq/11 Protein | Transduces signal from receptor to Phospholipase C (PLC). researchgate.netmdpi.com | Histamine H1 Receptor |

| Phospholipase C (PLC) | Enzyme that cleaves PIP₂ into IP₃ and DAG. mdpi.com | Histamine H1 Receptor |

| Inositol 1,4,5-trisphosphate (IP₃) | Binds to receptors on the endoplasmic reticulum to release stored Ca²⁺. youtube.comnih.gov | Histamine H1 Receptor |

| STIM1 | Ca²⁺ sensor in the ER that activates Orai1 upon store depletion. nih.gov | General SOCE Mechanism |

| Orai1 | Plasma membrane channel that mediates store-operated Ca²⁺ influx. nih.gov | General SOCE Mechanism |

Beta-Arrestin-Dependent Signaling Mechanisms

Beta-arrestins (β-arrestins) are multifunctional intracellular proteins that play a pivotal role in regulating the signaling of G protein-coupled receptors (GPCRs), including histamine receptors. nih.govmdpi.com Originally identified for their function in desensitizing GPCRs, they are now recognized as versatile signaling scaffolds. nih.govfrontiersin.org The process begins after an agonist, such as a methylhistamine compound, activates a receptor, leading to its phosphorylation by G protein-coupled receptor kinases (GRKs) on serine and threonine residues within the receptor's C-terminal tail or third intracellular loop. mdpi.comacs.org

This phosphorylation event creates a high-affinity binding site for β-arrestins. youtube.com The binding of β-arrestin to the phosphorylated receptor sterically hinders the receptor's ability to couple with G proteins, effectively terminating the canonical G protein-mediated signaling pathway in a process known as desensitization. mdpi.comacs.org Following desensitization, β-arrestins act as adaptor proteins, linking the receptor to components of the endocytic machinery, such as clathrin, which facilitates receptor internalization into endosomes. youtube.comacs.org

Beyond their role in receptor desensitization and internalization, β-arrestins can initiate G protein-independent signaling cascades. nih.gov By serving as a scaffold, β-arrestin can bring together various signaling molecules, such as components of the mitogen-activated protein kinase (MAPK) cascades, including extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govnih.gov For instance, research on the histamine H4 receptor has shown that agonist stimulation leads to the recruitment of GRK2 and GRK3, followed by β-arrestin1 and β-arrestin2. acs.org This β-arrestin recruitment is essential for the desensitization of G protein-driven ERK1/2 phosphorylation. acs.org Furthermore, specific β-arrestin isoforms can have distinct roles; for example, β-arrestin 2 is implicated in mediating the interaction between histamine H3 and dopamine D2 receptors. nih.gov

| Molecule | Function | Mechanism |

|---|---|---|

| G protein-coupled receptor kinases (GRKs) | Phosphorylate activated GPCRs. mdpi.comacs.org | Creates a binding site for β-arrestins on the receptor. acs.org |

| β-arrestin1 / β-arrestin2 | Mediate receptor desensitization and internalization. acs.org | Binds to phosphorylated receptor, uncoupling it from G proteins and linking it to endocytic machinery. mdpi.comacs.org |

| β-arrestin1 / β-arrestin2 | Act as signaling scaffolds. nih.gov | Assemble and activate kinase cascades, such as the ERK1/2 pathway, independent of G proteins. nih.govnih.gov |

Crosstalk with Other Neurotransmitter Systems (e.g., Dopamine D2 Receptor Interactions)

Histamine receptors can engage in significant crosstalk with other neurotransmitter systems, profoundly modulating their signaling outputs. A well-documented example is the interaction between the histamine H3 receptor (H3R) and the dopamine D2 receptor (D2R), both of which are highly expressed in the striatum. nih.gov Research has demonstrated the existence of a functional and physical interaction between these two receptors, suggesting they can form H3R-D2R heteromers or complexes in the brain. nih.govnih.gov

Activation of the H3R using a selective agonist, such as R-(−)-α-methylhistamine, has been shown to mitigate behavioral responses induced by D2R agonists. nih.gov This functional antagonism is rooted in interactions at the molecular signaling level. Specifically, the co-activation of H3R and D2R leads to a modulation of the Akt (also known as protein kinase B) and glycogen synthase kinase 3 beta (GSK3β) signaling pathway. nih.gov

Crucially, this modulation of the Akt-GSK3β pathway by H3R agonism in response to D2R activation is dependent on β-arrestin 2. nih.gov This indicates that the crosstalk is not simply a result of direct receptor-receptor interference but involves a β-arrestin 2-dependent signaling mechanism that links the activation of the H3R to the downstream signaling cascade of the D2R. nih.gov This interaction highlights a sophisticated mechanism by which the histaminergic system can fine-tune dopaminergic transmission, with potential implications for understanding neuropsychiatric conditions where both systems are implicated. nih.gov

| Interacting Receptors | Key Signaling Molecules | Functional Outcome of H3R Activation |

|---|---|---|

| Histamine H3 Receptor (H3R) and Dopamine D2 Receptor (D2R). nih.gov | Akt (PKB), GSK3β, β-arrestin 2. nih.gov | Attenuation of D2R agonist-induced behaviors. nih.gov |

| H3R-D2R Complex | β-arrestin 2 | Modulation of the D2R-dependent Akt-GSK3β signaling pathway. nih.gov |

Neurobiological and Immunological Roles of Methylhistamine Dihydrochloride Compounds in Research Models

Modulation of Neurotransmission and Neural Circuitry

The histaminergic system, originating from the tuberomammillary nucleus (TMN) in the posterior hypothalamus, projects throughout the central nervous system (CNS) and plays a pivotal role in modulating various neurological functions. Histamine (B1213489) analogues, such as betahistine, exert their effects by interacting with histamine receptors (H1, H2, H3, and H4), thereby influencing neurotransmission and neural circuitry.

Betahistine dihydrochloride (B599025) functions as a structural analogue of histamine, exhibiting a dual action primarily as a weak agonist of the histamine H1 receptor and a potent antagonist of the histamine H3 receptor. nih.govresearchgate.net Its mechanism within the central nervous system is largely attributed to its H3 receptor antagonism. nih.govnih.gov The H3 receptor acts as a presynaptic autoreceptor, meaning its activation inhibits the synthesis and release of histamine. nih.gov By blocking these receptors, betahistine enhances the turnover and release of histamine within the vestibular nuclei and other CNS regions. nih.govresearchgate.net This increased histaminergic activity facilitates the process of central vestibular compensation, the brain's mechanism for adapting to and recovering from vestibular lesions. nih.govresearchgate.netnih.gov

The histaminergic system is fundamentally involved in maintaining wakefulness. nih.govnih.gov Research demonstrates that the activity of histaminergic neurons is highest during periods of high vigilance and wakefulness and ceases almost completely during non-rapid eye movement (NREM) and rapid eye movement (REM) sleep. nih.gov The regulation of sleep-wake cycles is primarily mediated through H1 and H3 receptors. nih.govnih.gov

H1 Receptor: Activation of H1 receptors by histamine promotes arousal. nih.gov Consequently, H1 receptor agonists induce wakefulness, while antagonists are known to cause drowsiness. nih.govadrianaduelo.com

H3 Receptor: As an autoreceptor, the H3 receptor inhibits histamine release. nih.gov Activation of H3 receptors reduces histaminergic activity and promotes sleep, whereas blockade of H3 receptors with antagonists leads to a significant and sustained increase in wakefulness. nih.govnih.gov

This dynamic regulation underscores histamine's role as a key neurotransmitter in promoting and sustaining arousal. adrianaduelo.com

Table 1: Role of Histamine Receptors in Sleep-Wake Regulation

| Receptor | Action | Effect on Histamine Release | Consequence for Sleep-Wake Cycle |

|---|---|---|---|

| H1 | Agonism | - | Promotes Wakefulness nih.govnih.gov |

| H1 | Antagonism | - | Promotes Sleep nih.govadrianaduelo.com |

| H3 | Agonism | Decreases | Promotes Sleep nih.govnih.gov |

| H3 | Antagonism | Increases | Promotes Wakefulness nih.govnih.gov |

Histamine and its receptor modulators have a significant impact on cognitive functions. The antagonism of H3 receptors, a key mechanism of betahistine, is linked to enhanced neurotransmitter release, which can improve cognitive processes. nih.gov Animal studies have shown that H3 receptor antagonists can improve social recognition memory and spatial learning. nih.gov

In a randomized, double-blind, placebo-controlled trial, high-dose betahistine (72 mg/d) was observed to significantly improve cognitive function in patients with schizophrenia over a 12-week period. nih.gov Specific improvements were noted in the domains of verbal and visual learning. nih.gov Furthermore, research in animal models indicates that H3 receptor antagonists can reverse memory deficits. nih.gov For instance, antagonizing the H3 receptor before a memory retrieval test can help animals recall forgotten memories successfully. nih.gov

Table 2: Effects of Betahistine on Cognitive Domains in a Clinical Study

| Cognitive Domain | Observation | Statistical Significance (p-value) |

|---|---|---|

| MCCB Composite Score | Statistically significant improvement at weeks 4, 8, and 12 | p = 0.042 (wk 4), p = 0.032 (wk 8), p = 0.008 (wk 12) nih.gov |

| Verbal Learning | Significant difference compared to placebo after 12 weeks | p = 0.002 nih.gov |

| Visual Learning | Significant difference compared to placebo after 12 weeks | p = 0.008 nih.gov |

Betahistine is widely utilized in the management of vestibular disorders such as Ménière's disease. nih.govpatsnap.com Its therapeutic effects are mediated through actions on both the peripheral labyrinth and the central nervous system. nih.gov

Peripheral Effects: As a weak H1 receptor agonist, betahistine is thought to induce vasodilation in the inner ear, improving microcirculation in the stria vascularis. nih.govpatsnap.com This action may help regulate the production and pressure of endolymph fluid. patsnap.com It is also proposed that betahistine, through H3 receptor antagonism, reduces the asymmetrical firing of sensory vestibular organs. nih.gov

Central Effects: Centrally, the primary mechanism is the potent antagonism of H3 autoreceptors. nih.govresearchgate.net This action increases the release of histamine in the brainstem's vestibular nuclei, which promotes and facilitates vestibular compensation, helping the brain adapt to vestibular imbalances. nih.govresearchgate.netpatsnap.com Studies in patients with balance disorders following head trauma suggest that betahistine, particularly when combined with vestibular rehabilitation, can enhance recovery. researchgate.net

Glial cells and the histaminergic system have a bidirectional relationship. Glial cells are directly involved in the continuous removal and inactivation of neuronal histamine from the extracellular space. nih.gov In vivo experiments have shown that depressing glial metabolic function leads to a pronounced increase in extracellular histamine concentrations. nih.gov

Conversely, histamine acts as a signaling molecule that modulates glial cell activity. It is a known mediator in the communication between mast cells and glial cells. nih.gov While histamine receptor expression is primarily localized to neurons in mice, these receptors are found on glial cells in humans. nih.gov Specifically, histamine can trigger calcium (Ca²⁺) responses in human enteric glial cells through the H1 receptor, indicating a direct influence on glial cell function. nih.gov

Immunomodulatory Activities

Beyond its neurobiological roles, the histaminergic system, particularly via the H4 receptor, exhibits immunomodulatory activities. Research using the H4 receptor agonist 4-methylhistamine (B1206604) in a murine model of chronic stress has demonstrated a significant impact on T-cell function and the balance of Th1/Th2 cytokines. nih.gov

Chronic stress was found to suppress Th1 responses (indicated by decreased IFN-γ and TNF-α) and enhance Th2 responses (indicated by increased IL-4). nih.gov Treatment with 4-methylhistamine reversed these effects, suggesting that stimulation of the H4 receptor can modulate the immune system's response to chronic stress. nih.gov The agonist up-regulated the mRNA expression of IL-1β, IFN-γ, and TNF-α while decreasing the expression of IL-4. nih.gov

Table 3: Effect of 4-Methylhistamine on Stress-Induced Cytokine Protein Expression

| Cytokine | Effect of Chronic Stress | Effect of 4-Methylhistamine Treatment on Stressed Mice |

|---|---|---|

| IFN-γ | Decreased | Reversed the decrease nih.gov |

| TNF-α | Decreased | Reversed the decrease nih.gov |

| IL-4 | Increased | Reversed the increase nih.gov |

Influence on Innate Immune Responses

Histamine, a primary biogenic amine, plays a significant role in modulating the innate immune system. Its effects are mediated through four distinct G protein-coupled receptors (H1R, H2R, H3R, and H4R), which are expressed on various immune cells. Histamine can influence the function of key players in the innate response, including mast cells, basophils, dendritic cells (DCs), and neutrophils. acs.orgnih.gov Mast cells, in particular, are major producers of histamine and are pivotal in initiating inflammatory responses. nih.govnih.gov

Influence on Adaptive Immune Responses

Histamine and its methylated derivatives exert considerable influence over adaptive immunity, primarily by modulating the activity of T and B lymphocytes. acs.org These cells express various histamine receptors, allowing them to respond directly to histamine signals. nih.gov Histamine can steer the differentiation of T helper (Th) cells, influencing the balance between Th1 (pro-inflammatory) and Th2 (allergic and anti-helminthic) responses. Generally, activation of H1R tends to promote Th1 responses, while H2R activation can suppress Th1 and favor Th2 polarization. nih.gov

Furthermore, histamine affects the function of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance. nih.gov The H4 receptor, which is highly expressed on immune cells, has emerged as a significant player in immune modulation. For example, the H4R agonist 4-methylhistamine was shown in a murine model of psoriasis to ameliorate skin inflammation by suppressing Th1 cytokines and inducing Treg cells. nih.gov Conversely, in a model of experimental autoimmune encephalomyelitis, the same compound aggravated disease progression by promoting pro-inflammatory signaling in B cells, highlighting the context-dependent role of histamine receptor activation. rupahealth.com The degradation product 3-methylhistamine (B1215226) has also been associated with the immune response in research models. sigmaaldrich.com

Role in Inflammation Processes

Histamine is a potent and well-known mediator of inflammation, particularly in acute allergic reactions. nih.govnih.gov It causes vasodilation, increases vascular permeability leading to edema, and promotes the contraction of smooth muscle. frontiersin.org These effects are largely mediated by the H1 receptor. nih.gov During an inflammatory response, mast cells and basophils release large amounts of stored histamine. nih.gov

Beyond its acute effects, histamine contributes to chronic inflammatory conditions. nih.gov The sustained presence of histamine and its metabolites can influence the recruitment and function of various immune cells at the site of inflammation. nih.gov For instance, the binding of histamine to H4R on eosinophils enhances their migration from the bloodstream into inflamed tissue. nih.gov While often viewed as a pro-inflammatory molecule, histamine can also have regulatory or anti-inflammatory effects. In a murine model of colitis, histamine was shown to protect animals from an excessive inflammatory reaction. nih.gov This dual role underscores the complexity of the histaminergic system in regulating inflammatory homeostasis. nih.gov

Metabolic Pathways and Histamine Turnover Regulation

Histamine-N-Methyltransferase Activity and Histamine Metabolism

The primary pathway for histamine inactivation in many tissues is methylation, a reaction catalyzed by the enzyme Histamine N-methyltransferase (HNMT). frontiersin.orgaaaai.org HNMT transfers a methyl group from the co-substrate S-adenosyl-L-methionine to the tele-nitrogen (Nτ) atom of the imidazole ring of histamine. sigmaaldrich.com This process yields Nτ-methylhistamine, also known as tele-methylhistamine or 1-methylhistamine (B192778), which is considered a biologically inactive metabolite. aaaai.org

HNMT is a cytosolic enzyme widely expressed in mammalian tissues, playing a crucial role in maintaining histamine homeostasis and terminating its signaling. frontiersin.org The resulting tele-methylhistamine is a substrate for monoamine oxidase B (MAO-B), which further metabolizes it to tele-methylimidazoleacetic acid for excretion in the urine. sigmaaldrich.com The measurement of urinary N-methylhistamine is often used as a reliable biomarker for systemic histamine production and mast cell activity in conditions like mastocytosis or severe allergic reactions. testcatalog.orgnih.govmedscape.com

| Component | Function | Significance |

|---|---|---|

| Histamine | Substrate for HNMT | Biogenic amine with roles in immunity and neurotransmission. frontiersin.org |

| Histamine N-methyltransferase (HNMT) | Enzyme catalyzing methylation | Primary enzyme for intracellular histamine inactivation. aaaai.org |

| S-adenosyl-L-methionine (SAM) | Methyl group donor | Essential cofactor for the methylation reaction. sigmaaldrich.com |

| Nτ-methylhistamine (tele-methylhistamine) | Product of HNMT reaction | Major, largely inactive metabolite of histamine; used as a biomarker. aaaai.orgtestcatalog.org |

| Monoamine Oxidase B (MAO-B) | Enzyme for further degradation | Metabolizes tele-methylhistamine to tele-methylimidazoleacetic acid. sigmaaldrich.com |

Histidine Decarboxylase (HDC) Expression and Regulation

The synthesis of histamine is a single-step reaction catalyzed by the enzyme L-histidine decarboxylase (HDC). nih.govmedchemexpress.com HDC converts the amino acid L-histidine into histamine and is the sole enzyme responsible for its production in mammals. nih.govnih.govnih.gov Therefore, the regulation of HDC gene expression and enzyme activity is the primary control point for histamine levels in the body. nih.govfrontiersin.orgmedchemexpress.com

HDC is expressed in a limited number of cell types, including mast cells, basophils, gastric enterochromaffin-like (ECL) cells, and histaminergic neurons. nih.gov The expression of the HDC gene is tightly regulated by various stimuli. For example, in gastric cells, the hormone gastrin can upregulate HDC transcription. medchemexpress.com In immune cells, pro-inflammatory signals can induce HDC expression, leading to increased histamine production during an immune response. Understanding the molecular mechanisms that control HDC expression is crucial for developing therapies for histamine-mediated diseases. nih.govnih.gov

Analysis of Histamine Degradation Products (e.g., 3-Methylhistamine)

The analysis of histamine degradation products is vital for assessing histamine turnover and diagnosing disorders related to mast cell activation. testcatalog.org Besides the main HNMT pathway that produces tele-methylhistamine (1-methylhistamine), methylation can also occur at the pros-nitrogen (Nπ) of the imidazole ring, yielding Nπ-methylhistamine, also known as 3-methylhistamine. While tele-methylhistamine is the major metabolite, 3-methylhistamine is also a recognized degradation product. sigmaaldrich.com

Sensitive analytical methods, such as high-performance liquid chromatography (HPLC), are employed to measure levels of histamine and its methylated metabolites in biological samples like urine, plasma, and tissue extracts. researchgate.net Elevated levels of these metabolites can serve as diagnostic markers. For instance, increased urinary N-methylhistamine is a key indicator for systemic mastocytosis. testcatalog.orgmedscape.com Research has also shown that levels of 3-methylhistamine can be upregulated in response to immune stimulation, suggesting its potential role as a biomarker in specific immunological contexts. sigmaaldrich.com

| Metabolite | Alternative Name(s) | Metabolic Pathway | Diagnostic Relevance |

|---|---|---|---|

| Nτ-methylhistamine | tele-methylhistamine; 1-methylhistamine | Primary; via HNMT | Major biomarker for mast cell activation and mastocytosis. aaaai.orgtestcatalog.org |

| Nπ-methylhistamine | pros-methylhistamine; 3-methylhistamine | Minor methylation pathway | Recognized degradation product; associated with immune responses. sigmaaldrich.com |

| tele-methylimidazoleacetic acid | t-MIAA | Oxidation of Nτ-methylhistamine by MAO-B | Final urinary excretion product of the HNMT pathway. sigmaaldrich.com |

| Imidazole-4-acetic acid | IAA | Oxidative deamination via diamine oxidase (DAO) | Product of an alternative histamine degradation pathway. sigmaaldrich.com |

Advanced Research Methodologies and Experimental Models for Methylhistamine Dihydrochloride Studies

In Vitro Cell Culture Models

In vitro models provide a controlled environment to study the molecular and cellular effects of beta-Methylhistamine dihydrochloride (B599025) with high precision. These systems are indispensable for characterizing receptor interactions and downstream signaling pathways.

Receptor Expression and Functional Assays in Transfected Cell Lines

To isolate and study the interaction of beta-Methylhistamine dihydrochloride with specific histamine (B1213489) receptor subtypes (H1R, H2R, H3R, and H4R), researchers commonly utilize transfected cell lines. These cells, such as Human Embryonic Kidney 293 (HEK-293) or Chinese Hamster Ovary (CHO) cells, are genetically engineered to express a single desired human histamine receptor subtype. This approach eliminates the confounding effects of other endogenous receptors that might be present in native cells.

Functional assays in these transfected cell lines are critical for determining the efficacy and potency of this compound at each receptor. One key functional assay measures the inhibition of forskolin-induced cyclic AMP (cAMP) formation. In HEK-293 cells stably expressing either the human H3 receptor or H4 receptor, (±)-β-Methylhistamine has been shown to act as a full agonist. It effectively inhibits cAMP production, which is a hallmark of Gαi-coupled receptor activation, the primary signaling pathway for H3 and H4 receptors nih.gov.

The potency of (±)-β-Methylhistamine at the human H4 receptor (hH4R) expressed in HEK-293 cells has been quantified, showing a relative potency of 4.3% compared to histamine nih.gov. This indicates that while it can fully activate the receptor, it requires a higher concentration to do so than the endogenous ligand.

Table 1: Functional Activity of (±)-β-Methylhistamine in Transfected HEK-293 Cells

| Receptor Subtype | Cell Line | Assay | Observed Effect | Reference |

|---|---|---|---|---|

| Human H3 Receptor | HEK-293 | Inhibition of forskolin-induced cAMP formation | Full agonist | nih.gov |

| Human H4 Receptor | HEK-293 | Inhibition of forskolin-induced cAMP formation | Full agonist (Relative potency to histamine: 4.3%) | nih.gov |

Investigations in Primary Cell Cultures and Established Cell Lines

Primary cell cultures, which are derived directly from living tissues, and established cell lines, which are immortalized, offer more physiologically relevant models to study the effects of this compound. These cells endogenously express histamine receptors in a more natural context.

Mast cells, key players in allergic and inflammatory responses, are a primary target for histamine receptor ligands. Primary human mast cells, as well as immortalized mast cell lines like HMC-1 and LAD2, are used to study degranulation and the release of inflammatory mediators. Histamine, through its receptors, can modulate the release of cytokines and other inflammatory molecules from these cells.

Epithelial cells, which form the lining of various organs, also respond to histamine. For instance, histamine can stimulate bronchial epithelial cells to release inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8), primarily via the H1 receptor nih.gov. Co-culture models of intestinal epithelial cells (like HT-29 and Caco-2) and mast cells (HMC-1.2) are used to study the complex interplay between these cell types in inflammatory conditions and how this might be modulated by histamine receptor agonists nih.gov.

While direct studies on beta-Methylhistamine in these specific primary cell assays are not extensively documented in the provided search results, the effects of the related compound betahistine have been investigated in various established cell lines, including human umbilical vein endothelial cells (HUVEC), A549 lung cancer cells, Ishikawa endometrial cells, and L929 fibroblast cells. These studies have shown that betahistine can influence cell proliferation, apoptosis, and migration in a dose-dependent manner, highlighting the potential for histamine analogs to have significant physiological effects on various cell types .

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a cornerstone for characterizing the affinity of a compound for a specific receptor. These assays use a radioactively labeled ligand (a radioligand) that binds to the receptor. By measuring the displacement of a known radioligand by an unlabeled compound, such as this compound, the binding affinity (Ki) of the unlabeled compound can be determined.

Competition binding assays have been performed using membranes from HEK-293 cells stably expressing either the human H3 receptor or the human H4 receptor. In these studies, (±)-β-Methylhistamine was found to displace specific radioligand binding, demonstrating its ability to bind to these receptors. Notably, it exhibits a significantly higher affinity for the H3 receptor compared to the H4 receptor.

The affinity of (±)-β-Methylhistamine for the human H3 receptor is in the nanomolar range, indicating a strong binding interaction. In contrast, its affinity for the human H4 receptor is much lower, with a Ki value in the micromolar range nih.gov. This difference in affinity suggests that beta-Methylhistamine is a selective H3 receptor agonist.

Table 2: Binding Affinity of (±)-β-Methylhistamine at Human Histamine Receptors

| Receptor Subtype | Cell Line | Radioligand Used | Binding Affinity (Ki) | Reference |

|---|---|---|---|---|

| Human H3 Receptor | HEK-293 | [125I]iodoproxyfan | 23 ± 5 nM | nih.gov |

| Human H4 Receptor | HEK-293 | [3H]histamine | 360 ± 110 nM | nih.gov |

GTP Binding Assays for GPCR Activation Studies

Guanosine triphosphate (GTP) binding assays are functional assays that directly measure the activation of G protein-coupled receptors (GPCRs), such as the histamine receptors. When an agonist binds to a GPCR, it promotes the exchange of guanosine diphosphate (GDP) for GTP on the associated G protein, which is the initial step in the signaling cascade.

The most common method is the [35S]GTPγS binding assay, which uses a non-hydrolyzable, radiolabeled analog of GTP ([35S]GTPγS). An increase in the binding of [35S]GTPγS to cell membranes containing the receptor of interest upon addition of a compound indicates that the compound is an agonist and is activating the G protein. Non-radioactive methods using europium-labeled GTP (Eu-GTP) have also been developed and show comparable results to the [35S]GTPγS assay for histamine H3 receptor agonists nih.govnih.gov.

These assays are routinely used to characterize the agonist activity of various histamine receptor ligands. For instance, in CHO-K1 cells expressing the human H3 receptor, the agonist activity of compounds is assessed by their ability to stimulate [35S]GTPγS binding nih.gov. While specific data for this compound in a GTP binding assay is not detailed in the provided search results, its demonstrated full agonism in cAMP assays, which are downstream of G protein activation, strongly suggests it would be active in a GTP binding assay at H3 and H4 receptors nih.gov.

In Vivo Animal Models

In vivo animal models are essential for understanding the integrated physiological and pathological effects of this compound in a living organism. Rodent models are most commonly used for these studies.

Larger Mammalian Models for Systemic Effects (e.g., Cats in Histamine Turnover Studies)

The use of larger mammalian models, such as felines, has been instrumental in understanding the systemic effects of beta-methylhistamine analogues on histamine turnover. Studies utilizing cats have provided significant insights into the neurochemical and molecular mechanisms by which these compounds interact with the central histaminergic system. Research has focused on the effects of betahistine, a structural analogue of histamine, to elucidate these pathways.

In these experimental models, cats are typically divided into control groups and groups treated with the compound over various durations, such as one or three weeks. nih.govresearchgate.net The primary focus of these studies is to assess changes in histamine turnover within the brain. This is often achieved by measuring the expression of messenger RNA (mRNA) for histidine decarboxylase (HDC), the enzyme responsible for synthesizing histamine. researchgate.netnih.gov The tuberomammillary nuclei of the posterior hypothalamus, where histaminergic neurons are located, is a key area of investigation. nih.gov

Findings from these studies consistently demonstrate that administration of betahistine leads to an increase in the basal expression level of HDC mRNA in the tuberomammillary nuclei. nih.gov This upregulation of the histamine-synthesizing enzyme suggests an increased turnover and release of histamine in the brain. nih.govresearchgate.net The effects have been shown to be both dose- and time-dependent, indicating a dynamic pharmacological response. nih.gov These feline models have been crucial in demonstrating how structural analogues of histamine can pharmacologically facilitate long-term adaptive mechanisms in the central nervous system. nih.gov

| Model | Compound Administered | Key Parameter Measured | Primary Brain Region Analyzed | Observed Effect | Reference |

|---|---|---|---|---|---|

| Cat | Betahistine Dihydrochloride | Histidine Decarboxylase (HDC) mRNA expression | Tuberomammillary Nuclei | Upregulation of HDC mRNA, suggesting increased histamine turnover. | nih.govresearchgate.netnih.gov |

| Cat | Betahistine Dihydrochloride | Binding to Histamine H3 receptors | Vestibular Nuclei Complex, Inferior Olive | Reduction in receptor labeling, suggesting H3 receptor downregulation. | nih.govresearchgate.net |

Assessment of Neurotransmitter Release and Turnover In Vivo

The in vivo assessment of neurotransmitter release and turnover is critical for understanding the dynamic effects of compounds like beta-methylhistamine. Studies in animal models have shown that its analogues can significantly enhance the activity of the histaminergic system. researchgate.net The primary mechanism identified is the blockade of presynaptic histamine H3 receptors, which function as autoreceptors to inhibit histamine synthesis and release. nih.govresearchgate.net By acting as an antagonist at these H3 receptors, compounds like betahistine effectively remove this inhibitory feedback, leading to an upregulation of histamine turnover and an increase in its release from histaminergic neurons. nih.govresearchgate.net

This increased activity is not only inferred from changes in enzyme expression but also through direct measurement of histamine and its metabolites. In vivo studies have tracked changes in the levels of tele-methylhistamine, the principal metabolite of histamine in the brain, to monitor the rate of histamine turnover. researchgate.net The enhancement of histamine neuron activity has been observed following treatment periods of one to three weeks, correlating with the time frames of functional recovery in certain experimental paradigms. researchgate.net These findings provide direct evidence that the pharmacological action on H3 receptors translates to a sustained increase in the release and metabolism of histamine within the central nervous system. This modulation of histaminergic neurotransmission is a key factor in the compound's mechanism of action. nih.govresearchgate.net

Analytical Techniques for Quantification and Metabolism Studies

High-Performance Liquid Chromatography (HPLC) with Fluorometric Detection

High-Performance Liquid Chromatography (HPLC) coupled with fluorometric detection is a widely used and sensitive method for the quantification of histamine and its metabolites, including methylhistamine. nih.govgnest.org This technique often requires a derivatization step to convert the target amines, which are not naturally fluorescent, into highly fluorescent products that can be easily detected. tandfonline.com

A common approach involves pre-column or post-column derivatization with reagents such as o-phthalaldehyde (OPA) or dansyl chloride. gnest.orgub.edu For instance, an on-column fluorometric derivatization method has been developed where the mobile phase itself contains OPA, allowing the derivatization reaction to occur directly on the inlet of the reversed-phase C18 column. nih.gov This simplifies the system by eliminating the need for a separate reaction module. nih.gov The separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of an organic solvent like acetonitrile and a buffer solution. gnest.org The fluorescence of the derivatives is then measured at specific excitation and emission wavelengths (e.g., λex=230 nm, λem= 350 nm for dansyl chloride derivatives). gnest.org These HPLC-fluorescence methods are valued for their selectivity, sensitivity, and ability to quantify low concentrations of histamine and methylhistamine in various biological samples. nih.govgnest.org

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster and more efficient separations. This technique is particularly advantageous for the routine analysis of histamine and methylhistamine in biological matrices. ub.edu UHPLC systems use columns with smaller particle sizes (typically under 2 μm), which allows for higher resolution and sensitivity with shorter run times. ub.edu

A validated UHPLC method for histamine analysis involves pre-column derivatization with o-phthaldialdehyde (OPA), followed by separation on a reversed-phase column and fluorescence detection. da.gov.phda.gov.ph This method has demonstrated excellent performance characteristics, including a wide linear calibration range and high correlation coefficients (r² > 0.999). da.gov.ph The sensitivity of UHPLC methods is notable, with limits of detection (LOD) and quantification (LOQ) reaching low microgram-per-gram levels. da.gov.ph Furthermore, these methods show good accuracy, with average recoveries typically between 80% and 110%, and high precision, with relative standard deviations of less than 9%. da.gov.ph The robustness and reliability of UHPLC make it a superior choice for high-throughput quantification of histamine and its metabolites. ub.eduda.gov.ph

| Performance Characteristic | Result | Acceptance Criteria | Reference |

|---|---|---|---|

| Linearity (r²) | 0.9993 | > 0.995 | da.gov.ph |

| Average Recovery | > 89% | 80-110% | da.gov.ph |

| Precision (RSD) | < 8.46% | < 15% | da.gov.ph |

| Limit of Detection (LOD) | 2.7 µg/g | N/A | da.gov.ph |

| Limit of Quantification (LOQ) | 8.3 µg/g | N/A | da.gov.ph |

Electrochemical Detection in Chromatographic Methods

Liquid chromatography coupled with electrochemical detection (LC-ED) offers a highly sensitive and specific alternative for the quantification of histamine and Nτ-methylhistamine. nih.govnih.gov Since imidazole amines have low native electroactivity, this method requires a derivatization step to attach an electroactive group to the target molecules. nih.gov

A successful approach utilizes the water-soluble Bolton-Hunter reagent, which contains an N-hydroxysuccinimide ester. nih.govnih.gov This reagent acylates the primary amine group of histamine and methylhistamine, attaching a phenolic group that is readily oxidizable and thus detectable by an electrochemical detector. nih.gov The derivatization is rapid and occurs under mild conditions. nih.gov The analysis is performed using an electrochemical detector operating in an oxidative screen mode, where a pre-oxidation potential is applied in one flow cell, and quantification occurs at a higher potential in a second flow cell. nih.gov This dual-potential system enhances specificity. The LC-ED method demonstrates high precision, with low coefficients of variation, and achieves detection limits in the picomole range, making it suitable for quantifying these neurotransmitters in small biological samples like brain nuclei. nih.govnih.gov

Radioautography and In Situ Hybridization Techniques for Receptor Localization and Gene Expression

Radioautography and in situ hybridization are powerful molecular techniques used to visualize the localization of specific receptors and gene expression within tissues, providing crucial anatomical context for pharmacological studies. In research involving beta-methylhistamine analogues, these methods have been employed to map the effects on the histaminergic system. nih.govresearchgate.net

Radioautography is used to determine the distribution and density of specific receptor binding sites. In studies with betahistine, researchers have used a radiolabeled histamine H3 receptor agonist, such as [(3)H]N-alpha-methylhistamine, to label H3 receptors in brain sections. nih.govresearchgate.net By exposing these sections to photographic emulsion, the location of the radioligand, and thus the receptors, can be visualized. Studies in cats have shown that chronic betahistine treatment leads to a reduction of [(3)H]N-alpha-methylhistamine labeling in areas like the vestibular nuclei complex and the tuberomammillary nucleus, indicating a downregulation of H3 receptors. nih.govresearchgate.net

In Situ Hybridization is a technique used to detect and localize specific mRNA sequences within individual cells in tissue sections. This method has been essential for quantifying the expression of the gene for histidine decarboxylase (HDC), the enzyme that synthesizes histamine. nih.govresearchgate.net By using a labeled probe that is complementary to the HDC mRNA sequence, researchers can visualize which cells are producing the enzyme and at what level. This technique has been used to confirm that betahistine treatment upregulates HDC mRNA expression specifically in the neurons of the tuberomammillary nucleus, providing direct evidence of increased histamine synthesis at the cellular level. nih.govnih.gov

Chemical Synthesis and Design Approaches

Advanced research into this compound and related compounds leverages sophisticated chemical synthesis and design methodologies. These approaches are crucial for developing new pharmacological tools and potential therapeutic agents by refining the interaction of these molecules with specific biological targets, primarily histamine receptors.

Rational Design of Selective Histamine Receptor Ligands

The rational design of selective histamine receptor ligands is a targeted approach that uses the structural information of both the ligand and its receptor to design molecules with high affinity and selectivity for a specific receptor subtype. This strategy is fundamental in medicinal chemistry to create compounds that can modulate biological processes with precision. nih.govnih.gov

The development of selective agonists for histamine receptors is a prime example of rational design. For instance, the addition of a methyl group to the histamine molecule, as seen in 4-methylhistamine (B1206604), was a key step in identifying selective H2 receptor agonists. uomustansiriyah.edu.iq This modification was found to create a molecule that is a potent H2 agonist with weak activity at other histamine receptor sites. uomustansiriyah.edu.iq The selectivity of 4-methylhistamine arises because the methyl group acts as a conformational blocker, favoring the specific molecular shape required to bind to the H2 receptor over the H1 receptor. uomustansiriyah.edu.iq

More advanced strategies include scaffold hopping and the use of pharmacophore models. Scaffold hopping involves replacing the core structure of a known ligand with a novel one while maintaining the original's biological activity, a technique used to design new histamine H3 receptor ligands. Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups necessary for binding to a specific receptor, guiding the design of new molecules with desired activities. These computational and design strategies are essential for developing ligands with tailored selectivity for the different histamine receptor subtypes (H1R, H2R, H3R, H4R), which is crucial for their use as research tools and potential therapeutics. nih.govnih.gov

Development of Photocaged Agonists

A cutting-edge approach in chemical biology is the development of photocaged agonists, which allows for precise spatial and temporal control over receptor activation. nih.gov This technique involves chemically modifying an agonist with a photoremovable protecting group (a "cage"), rendering it biologically inactive. researchgate.netmdpi.com The active agonist can be released at a specific time and location by exposing it to light of a particular wavelength, thereby restoring its ability to bind to and activate its receptor. nih.govresearchgate.net

This strategy has been successfully applied to histamine receptor agonists to modulate the pharmacology of H3 and H4 receptors. mdpi.comresearcher.life Researchers have synthesized caged compounds using the photoremovable group BODIPY attached to agonist scaffolds like immepip (for H3R) and 4-methylhistamine (for H4R). researchgate.netmdpi.com In its caged form, the H3R agonist, for example, showed a reduction in functional activity of approximately 100-fold. nih.govresearchgate.net Upon illumination with light at 560 nm, the cage is removed, releasing the active agonist and restoring its binding affinity and functional potency. nih.govmdpi.com This method provides an invaluable tool for studying the precise roles of histamine receptors in complex biological systems. researchgate.net

Table 1: Effect of Photocaging on Histamine Receptor Ligand Activity

| Compound | Target Receptor | State | Effect on Affinity/Activity |

|---|---|---|---|

| VUF25657 (caged immepip) | H3R | Caged | ~100-fold reduction in functional activity nih.govresearchgate.net |

| VUF25657 (caged immepip) | H3R | Uncaged (post-irradiation) | Binding affinity and potency restored nih.gov |

| VUF25678 (caged 4-MeHA) | H4R | Caged | 10–100-fold reduction in affinity researchgate.netmdpi.com |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. For histamine receptor ligands, SAR studies investigate how small structural modifications, such as the addition of methyl groups to the histamine backbone, influence their binding affinity and selectivity for the different receptor subtypes. nih.gov

Methylation of the histamine side chain has profound and differential effects on activity at the H3 and H4 receptors. Adding a methyl group at the beta (β) position of the histamine side chain, creating (±)-β-methylhistamine, results in a compound with high, nanomolar affinity for the human H3 receptor, being two- to three-fold more potent than histamine itself. nih.gov In stark contrast, this same modification leads to a dramatic decrease in affinity at the human H4 receptor, where its relative potency is only 4.3% of histamine's. nih.gov

Further substitutions provide deeper insights. For example, (±)-α,β-dimethylhistamine is a potent and highly selective H3R agonist, with a relative potency 282% that of histamine at the H3R, but only 0.13% at the H4R. nih.gov These findings highlight that the H3 receptor can accommodate small alkyl substitutions on the ethylamine (B1201723) side chain, whereas the H4 receptor binding pocket is much less tolerant of such changes. nih.gov This dramatic divergence in affinity based on subtle structural changes is a key finding from SAR studies and is instrumental in the design of receptor-subtype-selective ligands. nih.gov

Table 2: Comparative Affinity and Potency of Methylated Histamine Derivatives at Human H3 and H4 Receptors

| Compound | H3R Ki (nM) | H3R Relative Potency (%) | H4R Ki (nM) | H4R Relative Potency (%) | Selectivity |

|---|---|---|---|---|---|

| Histamine | 2.5 | 100 | 14 | 100 | - |

| (±)-β-Methylhistamine | 1.1 | 227 | 326 | 4.3 | H3 selective |

| (±)-α,β-Dimethylhistamine | 0.89 | 282 | >10,000 | 0.13 | Highly H3 selective |

| α,α-Dimethylhistamine | 7.2 | 35 | >10,000 | <0.1 | H3 selective |

| β,β-Dimethylhistamine | 10 | 25 | >10,000 | <0.1 | H3 selective |

Data sourced from study on human H3 and H4 receptors. nih.gov

Emerging Research Directions and Future Perspectives on Methylhistamine Dihydrochloride Compounds

Exploration of Novel Receptor Subtypes and Inter-Receptor Interactions

The classical view of methylhistamine compounds acting on four main histamine (B1213489) receptor subtypes (H1R, H2R, H3R, H4R) is expanding. nih.gov Current research is delving into the existence of functional receptor variants and, more significantly, the interactions between histamine receptors and other neurotransmitter systems, a concept known as receptor heteromerization.

One of the most promising areas is the study of the histamine H4 receptor, the most recently discovered subtype. wikipedia.org The identification of 4-methylhistamine (B1206604) as the first potent and selective H4R agonist was a pivotal moment, providing a crucial tool to investigate its functions. nih.gov The H4 receptor is highly expressed on immune cells, and its activation is involved in the chemotaxis of mast cells and eosinophils, implicating it as a key target in inflammatory and allergic diseases like asthma and atopic dermatitis. wikipedia.orgnih.govfrontiersin.org

Furthermore, research has uncovered the formation of receptor heteromers, where histamine receptors physically interact with other G protein-coupled receptors (GPCRs) to create signaling complexes with unique properties. A notable example is the heteromerization of the dopamine (B1211576) D1 receptor and the histamine H3 receptor. nih.govelifesciences.org In cells expressing these heteromers, the signaling output is markedly different from that of either receptor alone. For instance, activation of the H3 receptor with its agonist R-α-methylhistamine can modulate the signaling of the D1 receptor, a mechanism that is being explored as a potential therapeutic target for neurodegenerative conditions like Huntington's disease. nih.govelifesciences.org This interplay highlights that the effects of methylhistamine compounds cannot be understood by studying a single receptor in isolation but must be considered within the context of a complex web of inter-receptor communication.

Table 1: Activity of Methylhistamine Derivatives on Histamine Receptor Subtypes

| Compound | Primary Receptor Target(s) | Key Research Finding | Reference(s) |

|---|---|---|---|

| 4-Methylhistamine | H4 Receptor (Selective Agonist) | Identified as the first potent and selective agonist for H4R, crucial for studying its role in immunomodulation. | nih.gov |

| R-α-methylhistamine | H3 Receptor (Agonist) | Potent agonist used to probe H3R function, including its role in D1-H3 receptor heteromers. | nih.govmdpi.com |

| beta-Methylhistamine | H1/H2 Receptors | A less selective agonist, historically used in physiological studies. | N/A |

Advanced Structural Biology of Receptor-Ligand Complexes

A fundamental understanding of how methylhistamine compounds activate their target receptors requires detailed, three-dimensional structural information. For decades, obtaining high-resolution structures of GPCRs like histamine receptors was a major challenge. nih.gov However, recent breakthroughs in cryo-electron microscopy (cryo-EM) have revolutionized the field, providing unprecedented insights into agonist binding and receptor activation.

In 2021, the first experimental structure of histamine bound to the H1 receptor in its active state, coupled to its G-protein Gq, was determined. mdpi.comebi.ac.uk This structure revealed a "squash to activate" mechanism, where the agonist, histamine, forms hydrogen bonds with residues in different transmembrane helices, effectively squeezing the binding pocket. mdpi.comresearchgate.net This conformational change on the extracellular side creates a lever-like tension that opens a cavity on the intracellular side, allowing the G-protein to bind and initiate signaling. mdpi.comebi.ac.uk

Similarly, cryo-EM structures of the H4 receptor bound to histamine and another agonist, imetit, have been solved. researchgate.net These structures provide a precise map of the molecular interactions that are crucial for H4R activation. By comparing these active-state structures with antagonist-bound or inactive-state structures, researchers can piece together the dynamic process of receptor activation. nih.govresearchgate.netnih.gov Although these structures were solved with histamine or other agonists, they serve as powerful templates for computational modeling to predict how derivatives like beta-methylhistamine bind and to guide the design of new, more selective drugs. nih.gov

Table 2: Key Structural Insights into Histamine Receptor Activation

| Receptor | Technique | Key Finding | Implication | Reference(s) |

|---|---|---|---|---|

| H1 Receptor | Cryo-EM | Revealed a "squash to activate" mechanism upon histamine binding. | Provides a dynamic model of how agonists induce conformational changes to initiate signaling. | mdpi.comebi.ac.uk |

| H4 Receptor | Cryo-EM | Detailed the specific amino acid interactions for agonist (histamine, imetit) binding. | Offers a structural blueprint for designing selective H4R agonists and antagonists. | researchgate.net |

| H3 Receptor | X-ray Crystallography | Structure solved in complex with an antagonist. | Shows the inactive conformation, providing a contrast to understand the changes required for activation. | researchgate.net |

Systems Biology Approaches to Histaminergic Networks

The effects of histamine are not confined to a single pathway but are part of a complex, interconnected network that influences numerous physiological processes. physiology.org A systems biology approach aims to understand this complexity by integrating diverse data types to create comprehensive models of the histaminergic network. core.ac.uknih.gov This perspective moves beyond a one-receptor, one-function view to appreciate how histamine modulates the entire system.

Computational modeling is a key tool in this approach. Models of histamine-induced calcium signaling, for example, can simulate and predict how different concentrations of histamine affect intracellular dynamics, capturing complex phenomena like calcium oscillations. researchgate.net At a higher level, researchers are working to map the "histamine diseasome," which describes the network of molecular interactions that link alterations in the histaminergic system to various complex diseases. core.ac.uk